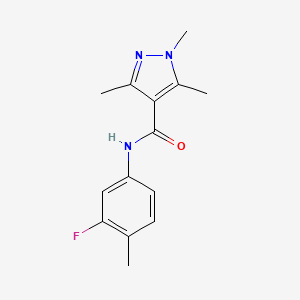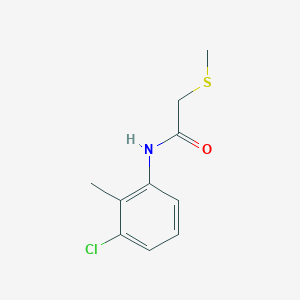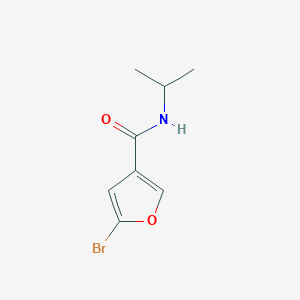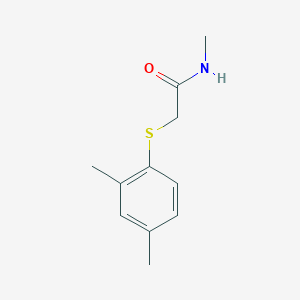![molecular formula C14H13ClN2O B7475556 N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide, commonly known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Cmpd-1 is a pyridine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
Cmpd-1 has been shown to exert its therapeutic effects through various mechanisms of action, including the inhibition of protein kinase CK2, the inhibition of histone deacetylases (HDACs), and the activation of AMP-activated protein kinase (AMPK). CK2 is a protein kinase that is overexpressed in many cancers and is involved in the regulation of cell growth and proliferation. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the silencing of tumor suppressor genes. AMPK is a protein kinase that plays a key role in energy metabolism and is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
Cmpd-1 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of amyloid-beta plaques, the protection of dopaminergic neurons, and the regulation of glucose and lipid metabolism.
实验室实验的优点和局限性
One advantage of using Cmpd-1 in lab experiments is its high purity and yield. Another advantage is its ability to exert its therapeutic effects through various mechanisms of action, which can provide insights into the underlying mechanisms of diseases. However, one limitation is the lack of in vivo studies, which can limit the translation of Cmpd-1 into clinical applications.
未来方向
There are many future directions for the study of Cmpd-1, including the optimization of its synthesis method, the development of analogs with improved potency and selectivity, the evaluation of its in vivo efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. Additionally, the combination of Cmpd-1 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
合成方法
Cmpd-1 can be synthesized through various methods, including the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid in the presence of a coupling agent and a base such as triethylamine. Both methods have been reported to yield high purity and yield of Cmpd-1.
科学研究应用
Cmpd-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Cmpd-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Cmpd-1 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In Parkinson's disease research, Cmpd-1 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-5-7-12(15)8-6-11)14(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNXCPALZFPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)